molecular formula C16H17NO5 B2548047 Methyl 4-((2-(furan-2-yl)-2-methoxyethyl)carbamoyl)benzoate CAS No. 1795359-56-6

Methyl 4-((2-(furan-2-yl)-2-methoxyethyl)carbamoyl)benzoate

Cat. No.: B2548047
CAS No.: 1795359-56-6
M. Wt: 303.314
InChI Key: MJWCSPUFHLHAHT-UHFFFAOYSA-N
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Description

Methyl 4-((2-(furan-2-yl)-2-methoxyethyl)carbamoyl)benzoate is a useful research compound. Its molecular formula is C16H17NO5 and its molecular weight is 303.314. The purity is usually 95%.
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Scientific Research Applications

Renewable PET Production and Catalysis

A study by Pacheco et al. (2015) discusses the use of silica molecular sieves with zeolite beta topology for catalyzing Diels–Alder and dehydrative aromatization reactions between ethylene and renewable furans. This process aids in the production of biobased terephthalic acid precursors, which are vital for synthesizing renewable polyethylene terephthalate (PET) materials (Pacheco, Labinger, Sessions, & Davis, 2015).

Furan Derivatives and Organometallic Chemistry

McCcallum et al. (1988) investigated the reaction of chromium carbene complexes with acetylenes, leading to the formation of furan and phenol products. This study provides insight into the mechanistic aspects of furan formation, which is relevant to the understanding of reactions involving furan derivatives in organometallic chemistry (McCcallum, Kunng, Gilbertson, & Wulff, 1988).

Photopolymerization

Guillaneuf et al. (2010) explored the use of an alkoxyamine bearing a chromophore group for nitroxide-mediated photopolymerization (NMP). This compound, related to the target molecule, shows potential in polymer science for initiating photopolymerization under UV irradiation, highlighting the role of furan derivatives in developing new photoinitiators (Guillaneuf, Bertin, Gigmes, Versace, Lalevée, & Fouassier, 2010).

Crystal Engineering

Johnstone et al. (2010) focused on the crystal engineering aspects of methyl 2-(carbazol-9-yl)benzoate, undergoing a phase transition under high pressure. While not the exact compound , this research underscores the importance of understanding the crystalline behavior and phase transitions of complex organic molecules for materials science applications (Johnstone, Ieva, Lennie, Mcnab, Pidcock, Warren, & Parsons, 2010).

Leukotriene Receptor Antagonism

Ando et al. (2004) synthesized and evaluated compounds for their antagonistic activity against human leukotriene B4 receptors. Their research into benzo[b]furans derivatives demonstrates the potential for developing new therapeutic agents targeting inflammatory processes (Ando, Tsuji, Ando, Kunitomo, Yamashita, Ohta, Nabe, Kohno, Yokomizo, Shimizu, & Ohishi, 2004).

Properties

IUPAC Name

methyl 4-[[2-(furan-2-yl)-2-methoxyethyl]carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO5/c1-20-14(13-4-3-9-22-13)10-17-15(18)11-5-7-12(8-6-11)16(19)21-2/h3-9,14H,10H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJWCSPUFHLHAHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C1=CC=C(C=C1)C(=O)OC)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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